molecular formula C42H72O13 B1671525 Ginsenosid RG2 CAS No. 52286-74-5

Ginsenosid RG2

Katalognummer: B1671525
CAS-Nummer: 52286-74-5
Molekulargewicht: 785.0 g/mol
InChI-Schlüssel: AGBCLJAHARWNLA-QGUXELDRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

. Ginsenoside sind die primären Wirkstoffe von Ginseng, das seit Jahrhunderten in der traditionellen Medizin verwendet wird. Panaxosid Rg2 ist besonders bekannt für seine pharmakologischen Eigenschaften, darunter neuroprotektive, entzündungshemmende und antioxidative Wirkungen .

2. Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen: Panaxosid Rg2 kann durch enzymatische Hydrolyse von Protopanaxatriol-Typ-Saponin-Gemischen synthetisiert werden. Enzyme wie β-Galactosidase aus Aspergillus oryzae und Lactase aus Penicillium-Arten werden häufig verwendet . Der enzymatische Prozess beinhaltet die Hydrolyse der glycosidischen Bindungen im Saponin-Gemisch, um Panaxosid Rg2 zu erhalten.

Industrielle Produktionsmethoden: Die industrielle Produktion von Panaxosid Rg2 beinhaltet typischerweise die Extraktion aus frischen Ginsengwurzeln unter Verwendung von kommerziellen Enzymen und hohem hydrostatischem Druck. Diese Methode erhöht den Ertrag an Ginsenosiden, einschließlich Panaxosid Rg2, signifikant . Der Prozess beinhaltet die Behandlung der Ginsengwurzeln mit einer Mischung aus Enzymen wie Celluclast, Termamyl und Viscozyme unter hohem Druck und Temperaturbedingungen.

Wirkmechanismus

Target of Action

Ginsenoside RG2, a natural compound found in ginseng, has been shown to have a variety of targets in the body. It has strong pharmacological activities in the nervous system, with protective effects on nerve cells . It also targets fibrosis-associated genes in cardiac fibroblasts . In addition, it has been found to interact with apoptotic proteins, regulating their expression and inhibiting neuronal apoptosis induced by Aβ deposition .

Mode of Action

Ginsenoside RG2 interacts with its targets in several ways. It increases the expression of Bcl-2 and HSP70 and decreases the expression of Bax and P53 . This regulation of apoptotic proteins helps inhibit neuronal apoptosis, which is beneficial for the prevention of Alzheimer’s disease . In cardiac fibroblasts, RG2 downregulates fibrosis-associated genes and increases p-AKT expression .

Biochemical Pathways

Ginsenoside RG2 affects several biochemical pathways. . This suggests that RG2 may be involved in the MAPK signaling pathway. Additionally, RG2 has been found to suppress inflammation by blocking the NF-κB and p-ERK signaling pathways .

Pharmacokinetics

The absorption of Ginsenoside RG2 is fast in the gastrointestinal tract . It may be metabolized mainly into Rh1 and F1 by intestinal microflora before absorption into the blood . Ginsenoside RG2 is quickly cleared from the body . These properties impact the bioavailability of Ginsenoside RG2, affecting its therapeutic potential.

Result of Action

The molecular and cellular effects of Ginsenoside RG2’s action are diverse. It has protective effects on nerve cells, improves resistance to neuronal injury, modulates neural activity, and resists cerebral ischemia/reperfusion injury . It also improves brain damage after eclampsia hemorrhage, memory, and cognitive deficits, treats Alzheimer’s disease and vascular dementia, alleviates anxiety, pain, and inhibits ionic-like behavior .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ginsenoside RG2. For instance, photosynthetically active radiation (PAR) and soil water potential have a greater impact on ginsenoside accumulation in root tissue . Temperature and relative humidity have a greater impact on ginsenoside accumulation in leaf tissue . These factors can affect the concentration of Ginsenoside RG2 in the plant, thereby influencing its pharmacological effects.

Biochemische Analyse

Biochemical Properties

Ginsenoside RG2 is part of the 20(S)-protopanaxatriol group of ginsenosides . It interacts with various enzymes, proteins, and other biomolecules, influencing biochemical reactions. For instance, Ginsenoside RG2 has been shown to inhibit protein and mRNA expression of cell cycle G1-S phase regulators, including p-Rb, cyclin D1, CDK4, and CDK6 .

Cellular Effects

Ginsenoside RG2 has demonstrated significant effects on various types of cells and cellular processes. It has been shown to have protective effects on nerve cells, improve resistance to neuronal injury, modulate neural activity, and resist cerebral ischemia/reperfusion injury . Ginsenoside RG2 also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Ginsenoside RG2 exerts its effects through various mechanisms. It enhances the protein and mRNA expression of cell cycle arrest and apoptotic molecules, including cleaved PARP, p21, p27, p53, and Bak through ROS production . It also regulates the AKT and mitogen-activated protein kinase (MAPK) pathways .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, Ginsenoside RG2 has shown changes in its effects. For instance, the optimum degradation conditions for 20 ®-Ginsenoside RG2 were found to be a material-liquid ratio of 1:20, degradation temperature of 80 °C, degradation time of 4 h, acetic acid content of 30%, with a conversion rate of the original ginsenotriol-type ginsenoside Re into 20 ®-Ginsenoside RG2 of 24.29% .

Dosage Effects in Animal Models

In animal models, the effects of Ginsenoside RG2 vary with different dosages. For instance, Ginsenoside RG2 has been shown to improve hippocampal neuronal damage and reduce Aβ (25-35)-induced memory impairment in rats .

Metabolic Pathways

Ginsenoside RG2 is involved in various metabolic pathways. The biosynthetic pathway of rare ginsenoside CK was reconstituted in Y. lipolytica by overexpressing the key genes of the MVA pathway, tHMG1, IDI, ERG20, ERG12, and PPDS and AtCPR1 fusion proteins, and the final CK yield reached 161.8 mg/L .

Transport and Distribution

Ginsenoside RG2 is transported and distributed within cells and tissues. The absorption of Ginsenoside RG2 is fast in the gastrointestinal tract, and it may be metabolized mainly to Rh1 and F1 by intestinal microflora before absorption into the blood .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Panaxoside Rg2 can be synthesized through enzymatic hydrolysis of protopanaxatriol-type saponin mixtures. Enzymes such as β-galactosidase from Aspergillus oryzae and lactase from Penicillium species are commonly used . The enzymatic process involves hydrolyzing the glycosidic bonds in the saponin mixture to yield Panaxoside Rg2.

Industrial Production Methods: Industrial production of Panaxoside Rg2 typically involves extraction from fresh ginseng roots using commercial enzymes and high hydrostatic pressure. This method significantly increases the yield of ginsenosides, including Panaxoside Rg2 . The process involves treating the ginseng roots with a mixture of enzymes such as Celluclast, Termamyl, and Viscozyme under high pressure and temperature conditions.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Panaxosid Rg2 durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind unerlässlich, um die Verbindung zu modifizieren und ihre pharmakologischen Eigenschaften zu verbessern.

Häufige Reagenzien und Bedingungen:

    Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid und Kaliumpermanganat können verwendet werden, um Panaxosid Rg2 zu oxidieren.

    Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet, um Panaxosid Rg2 zu reduzieren.

    Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Hydroxidionen oder Amine.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Panaxosid Rg2 mit veränderten biologischen Aktivitäten. Beispielsweise kann die Oxidation zur Bildung von hydroxylierten Derivaten führen, während die Reduktion zu Desoxyderivaten führen kann .

Vergleich Mit ähnlichen Verbindungen

Panaxosid Rg2 gehört zur Gruppe der Protopanaxatriol-Ginsenoside, zu denen auch Verbindungen wie Panaxosid Rg1, Panaxosid Rh1 und Panaxosid Rh2 gehören . Verglichen mit diesen ähnlichen Verbindungen ist Panaxosid Rg2 einzigartig in seinen spezifischen neuroprotektiven und entzündungshemmenden Eigenschaften .

Liste ähnlicher Verbindungen:

  • Panaxosid Rg1
  • Panaxosid Rh1
  • Panaxosid Rh2
  • Panaxosid Rb1
  • Panaxosid Rb2

Zusammenfassend lässt sich sagen, dass Panaxosid Rg2 eine vielseitige Verbindung mit signifikantem Potenzial in verschiedenen wissenschaftlichen und medizinischen Bereichen ist. Seine einzigartigen Eigenschaften und vielfältigen Anwendungen machen es zu einem wertvollen Gegenstand der laufenden Forschung.

Eigenschaften

CAS-Nummer

52286-74-5

Molekularformel

C42H72O13

Molekulargewicht

785.0 g/mol

IUPAC-Name

2-[2-[[(8R,10R,14R)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C42H72O13/c1-20(2)11-10-14-42(9,51)22-12-16-40(7)28(22)23(44)17-26-39(6)15-13-27(45)38(4,5)35(39)24(18-41(26,40)8)53-37-34(32(49)30(47)25(19-43)54-37)55-36-33(50)31(48)29(46)21(3)52-36/h11,21-37,43-51H,10,12-19H2,1-9H3/t21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,39-,40-,41-,42+/m1/s1

InChI-Schlüssel

AGBCLJAHARWNLA-QGUXELDRSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(C)(CCC=C(C)C)O)C)O)C6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O

Isomerische SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C[C@@]4(C(CC(C5[C@]4(CCC5[C@](C)(CCC=C(C)C)O)C)O)[C@@]6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O

Kanonische SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(C)(CCC=C(C)C)O)C)O)C6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O

Aussehen

Solid powder

melting_point

187 - 189 °C

Physikalische Beschreibung

Solid

Piktogramme

Irritant

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

ginsenoside Rg2
ginsenoside-Rg2
ginsenoside-Rg2, (3beta,6alpha,12beta,20R)-isome

Herkunft des Produkts

United States
Customer
Q & A

Q1: What are the primary molecular targets of ginsenoside Rg2?

A1: Ginsenoside Rg2 has been shown to interact with various molecular targets, including:

  • SIRT1: Rg2 upregulates SIRT1 expression, contributing to its protective effects against myocardial ischemia/reperfusion injury by reducing oxidative stress and inflammation. [, , ]
  • NFATc1 and c-Fos: Rg2 downregulates the expression of these transcription factors involved in osteoclast differentiation, thus inhibiting osteoclastogenesis. []
  • MAPK pathway: Rg2 modulates the MAPK signaling pathway, influencing cellular processes like inflammation, apoptosis, and osteoclast differentiation. [, ]
  • AKT pathway: Rg2 activates the AKT signaling pathway, leading to improved cardiac function and reduced myocardial fibrosis. [, , ]
  • AMPK pathway: Rg2 activates AMPK, which plays a role in suppressing adipogenesis and promoting autophagy. [, ]
  • TLR4: Rg2, in combination with Rh1, inhibits the binding of LPS to TLR4, suppressing the TLR4-mediated inflammatory signaling pathway. []

Q2: How does ginsenoside Rg2's interaction with these targets translate into its observed biological effects?

A2: Ginsenoside Rg2's interaction with these targets elicits a cascade of downstream effects, leading to its diverse bioactivities:

  • Anti-inflammatory effects: Rg2 reduces the expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, MCP-1) and inhibits the activation of inflammatory signaling pathways (NF-κB, p38-STAT1). [, , ]
  • Antioxidant effects: Rg2 increases the activity of antioxidant enzymes (SOD, catalase, glutathione peroxidase) and reduces oxidative stress markers (MDA). [, , ]
  • Anti-apoptotic effects: Rg2 inhibits apoptosis by regulating the expression of Bcl-2 family proteins (Bcl-2, Bax) and caspases (caspase-3, caspase-9). [, , ]
  • Cardioprotective effects: Rg2 improves cardiac function, reduces infarct size, attenuates myocardial fibrosis, and protects against trastuzumab-induced cardiotoxicity. [, , , , ]
  • Neuroprotective effects: Rg2 protects against ischemia-induced neuronal injury, improves cognitive function, and attenuates learning and memory loss. [, , ]
  • Anti-obesity effects: Rg2 inhibits adipogenesis, reduces body weight gain, and improves lipid profiles. [, ]

Q3: What is the molecular formula and weight of ginsenoside Rg2?

A3: Ginsenoside Rg2 has the molecular formula C42H72O14 and a molecular weight of 801.01 g/mol.

Q4: What spectroscopic data is available for characterizing ginsenoside Rg2?

A4: Various spectroscopic techniques have been employed to characterize ginsenoside Rg2, including:

  • Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR analyses provide detailed structural information about the compound, including the stereochemistry at C-20 (S or R isomers). [, , ]
  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors, such as ultraviolet (UV) and mass spectrometry (MS), is widely used for separating, identifying, and quantifying ginsenoside Rg2 in various matrices. [, , , , ]

Q5: What are the absorption, distribution, metabolism, and excretion (ADME) characteristics of ginsenoside Rg2?

A5: Research suggests that:

  • Absorption: Ginsenoside Rg2 can be absorbed following oral administration, but its bioavailability is relatively low. [, ]
  • Distribution: Following absorption, Rg2 is distributed to various tissues, including the heart, liver, brain, and kidneys. [, , , ]
  • Metabolism: Rg2 is metabolized by intestinal microorganisms and liver enzymes. [, , ] Notably, some metabolites exhibit enhanced bioactivity compared to the parent compound. []
  • Excretion: Rg2 and its metabolites are primarily excreted via bile and feces. [, ]

Q6: What in vitro models have been used to study the biological activities of ginsenoside Rg2?

A6: Several cell-based assays have been employed to investigate the effects of Rg2, including:

  • H9c2 cardiomyocytes: To investigate its cardioprotective effects against oxidative stress, apoptosis, and trastuzumab-induced toxicity. [, , ]
  • Human umbilical vein endothelial cells (HUVECs): To study its anti-inflammatory effects and impact on adhesion molecule expression. []
  • Bone marrow macrophages (BMMs): To assess its inhibitory effects on osteoclastogenesis. []
  • 3T3-L1 preadipocytes: To evaluate its anti-adipogenic effects and mechanisms of action. []
  • RAW264.7 macrophages: To investigate its anti-inflammatory effects and mechanisms of action in LPS-stimulated inflammation. []

Q7: What animal models have been used to evaluate the therapeutic potential of ginsenoside Rg2?

A7: Researchers have utilized various animal models to study the in vivo efficacy of Rg2, including:

  • Rat models of myocardial ischemia/reperfusion injury: To assess its cardioprotective effects. [, , , ]
  • Rat models of multi-infarct dementia: To evaluate its neuroprotective effects and impact on cognitive function. []
  • Rat models of spinal cord ischemia/reperfusion injury: To investigate its protective effects against spinal cord injury. []
  • Mouse models of high-fat diet-induced obesity: To study its anti-obesity and anti-adipogenic effects. [, , ]
  • Mouse models of LPS-induced inflammation: To investigate its anti-inflammatory effects and ability to protect against LPS-induced tissue damage. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.